phenyl N-(oxetan-3-yl)carbamate
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Overview
Description
Phenyl N-(oxetan-3-yl)carbamate is a chemical compound that features a phenyl group attached to a carbamate moiety, which is further linked to an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(oxetan-3-yl)carbamate typically involves the reaction of oxetane derivatives with phenyl isocyanate. One common method is the reaction of oxetan-3-ol with phenyl isocyanate under mild conditions to form the desired carbamate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(oxetan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted carbamates .
Scientific Research Applications
Phenyl N-(oxetan-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of phenyl N-(oxetan-3-yl)carbamate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Phenyl N-(oxetan-3-yl)carbamate can be compared with other similar compounds, such as:
Phenyl N-(azetidin-3-yl)carbamate: This compound features an azetidine ring instead of an oxetane ring. It has different reactivity and biological properties.
Phenyl N-(tetrahydrofuran-3-yl)carbamate: This compound contains a tetrahydrofuran ring, which also influences its chemical and biological behavior.
Phenyl N-(pyrrolidin-3-yl)carbamate: This compound has a pyrrolidine ring and exhibits distinct properties compared to oxetane derivatives.
This compound is unique due to the presence of the oxetane ring, which imparts specific reactivity and stability characteristics. The oxetane ring is known for its strain and ability to undergo ring-opening reactions, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
phenyl N-(oxetan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(11-8-6-13-7-8)14-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQLCXRRFVMFKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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